exo-3-Methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid is a bicyclic compound with significant relevance in organic chemistry and medicinal applications. Its IUPAC name reflects its structural complexity, featuring a bicyclic framework with a nitrogen atom integrated into the ring system. The compound's chemical formula is , and it has a molecular weight of approximately 141.17 g/mol. The compound is classified as an azabicyclic carboxylic acid, which indicates the presence of both nitrogen and carboxylic acid functional groups within its structure.
The primary source of information regarding exo-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid includes chemical databases and academic publications that focus on synthetic methodologies and applications in medicinal chemistry. The compound is cataloged under various identifiers, including its CAS number 2170489-23-1, which aids in its identification across chemical suppliers and research articles.
The synthesis of exo-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid typically involves multi-step organic reactions, often starting from simpler precursors. One common method includes the use of cyclization reactions to construct the bicyclic framework, followed by subsequent functionalization to introduce the carboxylic acid group.
The molecular structure of exo-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid features a bicyclic system with a nitrogen atom integrated into one of the rings. The stereochemistry is crucial for its biological activity:
C[C@]12CN(C)C[C@]1(C(=O)O)[H][C@]2.The reactivity of exo-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid can be attributed to its functional groups:
These reactions are essential for modifying the compound to enhance its pharmacological properties.
The mechanism of action of exo-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid has not been extensively detailed in literature but can be inferred based on its structural features:
Further studies are required to elucidate specific pathways and interactions in biological systems.
The physical properties of exo-3-methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid include:
These properties are crucial for determining the compound's behavior in various applications.
exo-3-Methyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid has potential applications in:
Its unique structure offers avenues for developing novel compounds with enhanced efficacy and specificity in medicinal applications.
CAS No.: 354-92-7
CAS No.: 3616-06-6
CAS No.: 35523-89-8
CAS No.:
CAS No.: 19449-30-0
CAS No.: 42201-43-4